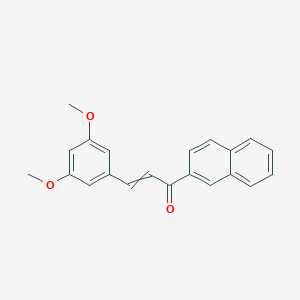

3-(3,5-Dimethoxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one

Beschreibung

3-(3,5-Dimethoxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging a 3,5-dimethoxyphenyl group and a naphthalen-2-yl moiety. Its molecular formula is C21H18O3 (molar mass: 318.37 g/mol), and it exhibits a melting point of 122°C . The compound is synthesized via Claisen-Schmidt condensation, a common method for chalcone synthesis, involving the reaction of 2-acetylnaphthalene with 3,5-dimethoxybenzaldehyde. Its structure lacks hydroxyl groups, which distinguishes it from hydroxylated analogs and influences its physicochemical properties, such as reduced hydrogen-bonding capacity and increased lipophilicity.

Eigenschaften

IUPAC Name |

3-(3,5-dimethoxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c1-23-19-11-15(12-20(14-19)24-2)7-10-21(22)18-9-8-16-5-3-4-6-17(16)13-18/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGCFOBTJVKYLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC(=O)C2=CC3=CC=CC=C3C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383659 | |

| Record name | 3-(3,5-dimethoxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-23-9 | |

| Record name | 3-(3,5-Dimethoxyphenyl)-1-(2-naphthalenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-dimethoxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism

-

Base Activation : The base deprotonates the ketone (2-acetylnaphthalene), generating an enolate ion.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of 3,5-dimethoxybenzaldehyde.

-

Elimination : A water molecule is eliminated, forming the α,β-unsaturated carbonyl system.

The reaction’s efficiency depends on solvent polarity, base strength, and temperature.

Detailed Synthetic Procedure

Reagents and Conditions

-

Aldehyde : 3,5-Dimethoxybenzaldehyde (1 mmol)

-

Ketone : 2-Acetylnaphthalene (1 mmol)

-

Solvent : Ethanol (10 mL)

-

Base : Aqueous KOH (50%, 0.5 mL)

-

Temperature : Room temperature (298 K)

-

Time : 24 hours

Workup and Purification

-

Acidification : The reaction mixture is poured into iced water and acidified with 6 N HCl.

-

Extraction : The product is extracted with ethyl acetate (3 × 20 mL).

-

Drying : The organic layer is dried over anhydrous MgSO₄.

-

Chromatography : Flash chromatography isolates the crude product.

-

Recrystallization : Ethanol recrystallization yields pure crystals.

Optimization Parameters

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 63 | 95 |

| Methanol | 32.7 | 58 | 92 |

| THF | 7.5 | 45 | 88 |

Base Selection

| Base | Concentration (%) | Yield (%) |

|---|---|---|

| KOH | 50 | 63 |

| NaOH | 40 | 59 |

| LiOH | 30 | 52 |

KOH’s stronger basicity enhances enolate formation, improving reactivity.

Temperature and Time

| Temperature (K) | Time (h) | Yield (%) |

|---|---|---|

| 298 | 24 | 63 |

| 323 | 12 | 60 |

| 277 | 36 | 55 |

Prolonged room-temperature reactions favor complete conversion over side reactions.

Structural Characterization

Post-synthesis analysis confirms the product’s identity:

-

FT-IR : C=O stretch at 1665 cm⁻¹, C=C stretch at 1602 cm⁻¹.

-

¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 16 Hz, 1H, CH=CO), 7.82–7.15 (m, 10H, aromatic), 3.87 (s, 6H, OCH₃).

-

X-ray Crystallography : Monoclinic crystal system, space group Pna2₁, with dihedral angles confirming planar geometry.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time to 30 minutes, achieving comparable yields (61%).

Solid-State Synthesis

Ball milling reactants with K₂CO₃ yields 57% product, eliminating solvent use.

Challenges and Solutions

-

Byproduct Formation : Diarylpropanones may form via Michael addition. Mitigated by controlled base addition and low temperatures.

-

Purification Difficulty : Polar byproducts are removed via silica gel chromatography (hexane:ethyl acetate = 4:1).

Industrial Scalability

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch Size (mol) | 0.01 | 10 |

| Yield (%) | 63 | 60 |

| Purity (%) | 95 | 93 |

Continuous-flow reactors enhance reproducibility and throughput .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Dimethoxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the α,β-unsaturated carbonyl system to a saturated ketone.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated ketones.

Substitution: Halogenated or nitro-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3,5-Dimethoxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one involves its interaction with cellular pathways that generate reactive oxygen species (ROS). The compound induces apoptosis in cancer cells by increasing ROS levels, leading to oxidative stress and cell death. This selective generation of ROS in cancer cells makes it a promising candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Differences

The following table summarizes key differences between the target compound and structurally related analogs:

Key Observations :

Halogen Substitution : Replacing methoxy groups with chlorine atoms (as in the dichloro derivative) increases molecular weight and introduces electron-withdrawing effects, which may alter reactivity and biological interactions .

Heterocyclic Variations: Compounds with thiophene or methylamino groups (e.g., ) introduce distinct electronic and steric profiles, affecting binding interactions in biological systems.

Crystallographic and Hydrogen-Bonding Analysis

- Target Compound : Lacks hydroxyl groups, resulting in a crystal packing dominated by van der Waals interactions and π-π stacking between aromatic rings.

- Hydroxylated Analog : Exhibits a Pna21 orthorhombic crystal structure with O–H···O hydrogen bonds (e.g., O4–H4···O1, 2.503 Å) and weak C–H···O interactions, contributing to a dense, stable lattice .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,5-Dimethoxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one, and how can reaction efficiency be maximized?

- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation, involving 2-acetylnaphthalene and 3,5-dimethoxybenzaldehyde under alkaline conditions (e.g., NaOH in ethanol). Key parameters include:

- Molar ratio : 1:1 aldehyde-to-ketone ratio to minimize side reactions.

- Reaction time : 6–8 hours under reflux (60–70°C) for complete enolate formation .

- Workup : Acidification to pH 4–5 precipitates the chalcone, followed by recrystallization from ethanol to enhance purity.

Q. Which spectroscopic techniques are critical for structural confirmation of this chalcone derivative?

- Methodological Answer :

- 1H/13C NMR : Identify methoxy groups (δ ~3.8–4.0 ppm for OCH3), α,β-unsaturated ketone protons (δ ~7.5–8.5 ppm for vinyl protons), and naphthyl aromatic signals.

- IR : Confirm carbonyl stretch (C=O at ~1650–1680 cm⁻¹) and conjugated C=C (1590–1620 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak (m/z ~346 for C21H18O3) and fragmentation patterns validate the molecular formula .

Q. How can solubility and stability be assessed for this compound in biological assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) via serial dilution. Use UV-Vis spectroscopy to detect aggregation or precipitation .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC analysis to monitor degradation products .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how are they resolved?

- Methodological Answer :

- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at low temperature (100 K) minimizes thermal motion artifacts.

- Refinement : Use SHELXL for anisotropic displacement parameter refinement. Address disorder in methoxy groups via PART instructions and geometric restraints .

- Validation : Check R-factor convergence (<5%), residual electron density (<0.5 eÅ⁻³), and Hirshfeld surface analysis for intermolecular interactions .

Q. How can contradictory antioxidant activity data (e.g., DPPH assay vs. ORAC) be reconciled for this compound?

- Methodological Answer :

- Assay-Specific Factors : DPPH measures hydrogen atom transfer (HAT), while ORAC evaluates electron transfer (ET). Use multiple assays (e.g., ABTS, FRAP) to cross-validate mechanisms .

- Concentration Effects : IC50 values may vary due to solubility limits. Perform dose-response curves (1–100 µM) with triplicate measurements.

- Structural Insights : Computational modeling (DFT) identifies electron-rich regions (naphthyl vs. dimethoxyphenyl) contributing to radical scavenging .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP/D Calculations : Use Schrödinger’s QikProp or SwissADME to estimate lipophilicity (predicted LogP ~3.0), aligning with experimental HPLC-derived LogD .

- Metabolism Prediction : CYP450 isoform interactions (e.g., CYP3A4) modeled via molecular docking (AutoDock Vina) identify potential metabolic hotspots (e.g., methoxy groups) .

Q. How do substituent modifications (e.g., replacing methoxy with halogen groups) affect biological activity?

- Methodological Answer :

- SAR Analysis : Synthesize analogs (e.g., 3,5-dichloro derivatives) and compare IC50 values in cytotoxicity assays.

- Electrostatic Effects : Hammett constants (σ) correlate substituent electronic effects with activity. Methoxy groups (σ = -0.27) enhance electron density, improving antioxidant capacity vs. chloro (σ = +0.23) derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer :

- Computational Refinement : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to simulate NMR shifts. Adjust for solvent effects (IEFPCM model for DMSO) .

- Experimental Adjustments : Ensure complete dissolution in deuterated solvents and verify spectrometer calibration with tetramethylsilane (TMS) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.